Ethylurea

Solid‑state stability Thermal processing Polymorphism

Ethylurea (N‑ethylurea, CAS 625‑52‑5) is a mono‑substituted alkylurea bearing a single ethyl group on the urea scaffold. With a molecular weight of 88.11 g mol⁻¹ and a computed XLogP3 of –0.7, it occupies a distinct position between methylurea (–1.4) and propylurea (0.1) in the homologous N‑alkylurea series.

Molecular Formula C3H8N2O
Molecular Weight 88.11 g/mol
CAS No. 625-52-5
Cat. No. B042620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylurea
CAS625-52-5
Synonyms1-Ethylurea;  Ethylurea;  NSC 53556
Molecular FormulaC3H8N2O
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCCNC(=O)N
InChIInChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
InChIKeyRYECOJGRJDOGPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylurea (CAS 625-52-5) – A Mono‑Substituted Alkylurea for Procurement where Intermediate Hydrophobicity and Tailored Reactivity Matter


Ethylurea (N‑ethylurea, CAS 625‑52‑5) is a mono‑substituted alkylurea bearing a single ethyl group on the urea scaffold. With a molecular weight of 88.11 g mol⁻¹ and a computed XLogP3 of –0.7, it occupies a distinct position between methylurea (–1.4) and propylurea (0.1) in the homologous N‑alkylurea series [1]. Its physicochemical signature—including a reversible solid–solid phase transition near ambient temperature and an intermediate soil‑mineralization delay—differentiates it from both shorter‑ and longer‑chain analogs, making direct substitution unreliable for applications that depend on precise thermal behavior, release kinetics, or biological safety profiles.

Why Ethylurea Cannot Be Readily Replaced by Methylurea, Propylurea, or Symmetric Dimethylureas in Performance‑Driven Applications


Although alkylureas share the same core functionality, the length and position of the alkyl substituent govern solid‑state phase behavior, thermal stability, hydrophobicity, biodegradation kinetics, and toxicological profile. Ethylurea exhibits a reversible solid‑solid transition at 294.5 K that is absent in methylurea and differs in enthalpy from that of propylurea [1]; its heat capacity, soil mineralization lag, and teratogenicity pattern further diverge from both shorter‑ and longer‑chain analogs [1][2][3]. Consequently, simply interchanging ethylurea with another N‑alkylurea can alter processing windows, release profiles, or safety margins in downstream applications.

Quantitative Performance Differentiators – Ethylurea vs. Closest Alkylurea Comparators


Reversible Solid–Solid Phase Transition Near Room Temperature Distinguishes Ethylurea from Methylurea and Propylurea

Differential scanning calorimetry (200–360 K) reveals that ethylurea undergoes a fully reversible solid‑solid phase transition at 294.5 ± 2.0 K with a transition enthalpy of 1.0 ± 0.3 kJ mol⁻¹ [1]. Under identical conditions, methylurea shows no thermal anomalies, while N‑(n)propylurea exhibits a transition at 289.6 ± 1.0 K with a substantially higher enthalpy of 3.0 ± 0.2 kJ mol⁻¹ [1]. The presence, temperature, and low enthalpy of the ethylurea transition create a unique thermal‑handling window that is absent in the methyl analog and energetically distinct from the propyl analog.

Solid‑state stability Thermal processing Polymorphism

Molar Heat Capacity at 298.15 K – Quantifying the CH₂ Increment for Thermal‑Budget Calculations

The solid‑state molar heat capacity of ethylurea at 298.15 K is 115.70 J K⁻¹ mol⁻¹, as recorded in the NIST CCCBDB [1]. The corresponding value for methylurea is 88.70 J K⁻¹ mol⁻¹ [1]. The difference of 27.00 J K⁻¹ mol⁻¹ (30.4 % higher on a per‑mole basis) is consistent with the contribution of one additional methylene group and directly impacts the energy required to heat or cool the material in bulk.

Thermochemistry Process engineering Calorimetry

Soil Mineralization Delay – Ethylurea Provides an Intermediate Nitrogen‑Release Window

In an 11‑week soil incubation study, ethylurea displayed a mineralization delay period that fell between methylurea (shorter delay) and butylurea (longer delay), following the sequence: methylurea < 1,3‑dimethylurea < ethylurea < butylurea < 1,1‑dimethylurea < 1,3‑diethylurea [1]. Once the delay ended, ethylurea mineralized nearly as rapidly as urea. The delay period was compound‑specific and unaffected by the presence of other alkylureas, enabling predictable blending for timed nitrogen delivery.

Controlled‑release fertilizers Nitrogen mineralization Agrochemistry

Teratogenicity Profile – Ethylurea and Methylurea Are Non‑Teratogenic, Unlike Methylated Ureas

In a controlled teratogenicity study, single oral doses of 1‑ethylurea and 1‑methylurea administered to pregnant rats (gestation day 12 or 14) and mice (gestation day 10) produced no malformations [1]. By contrast, methylated ureas such as 1,3‑dimethylurea, 1,3‑dimethylthiourea, 1,1,3,3‑tetramethylurea, and 1,1,3,3‑tetramethylthiourea were fetotoxic and induced malformations of the tail, palate, or extremities in surviving rat and/or mouse fetuses [1]. This bifurcation establishes ethylurea as a safer alternative when developmental toxicity is a selection criterion.

Developmental toxicology Safety screening Chemical selection

Enhanced Denaturation of a Tetrameric Enzyme in Capillary Isoelectric Focusing – Ethylurea Outperforms Urea Alone

In the cIEF analysis of Erwinia chrysanthemi L‑asparaginase (ErA), 8 M urea alone produced a cluster of ill‑resolved peaks spanning pI 7.4–8.5, insufficient for charge‑variant quantitation [1]. Substituting with a mixture of 2.0–2.2 M N‑ethylurea plus 8 M urea yielded a sharply focused main peak at pI 7.35 and an acidic minor peak at pI 7.0, both matching predicted pI values from residue pKa summation [1]. The improved resolution enabled reproducible quantitation of acidic species at 1.0–3.5 % of total peak area in manufacturing samples.

Capillary isoelectric focusing Protein denaturation Biopharmaceutical analysis

Procurement‑Relevant Application Scenarios Where Ethylurea’s Differentiation Is Scientifically Justified


Controlled‑Release Nitrogen Fertilizer Blends Requiring Intermediate Release Kinetics

Ethylurea’s mineralization delay period in soil is longer than that of methylurea but shorter than that of butylurea [1], allowing formulators to design fertilizer mixtures that release nitrogen in a stepped sequence. This intermediate profile helps match crop uptake demand more precisely than a single‑release urea source, reducing nitrogen loss and improving efficiency.

Biopharmaceutical Analytical Method Development for Charge‑Variant Quantitation of Hard‑to‑Denature Proteins

When urea alone fails to fully denature tetrameric enzymes such as ErA during cIEF, the addition of 2.0–2.2 M N‑ethylurea resolves discrete charge variants (pI 7.35 main peak, pI 7.0 acidic minor peak) [1]. This method is directly applicable to quality control of asparaginase‑based therapeutics and other biopharmaceuticals where complete denaturation is essential for accurate product characterization.

Solid‑State Processing and Storage Optimization Around a Reversible Phase Transition at 21.5 °C

Ethylurea’s reversible solid‑solid transition at 294.5 K (≈21.5 °C, ΔH = 1.0 kJ mol⁻¹) [1] dictates that milling, blending, and storage protocols operate either below or above this temperature. Unlike methylurea, which lacks any such transition, ethylurea requires a defined thermal window to maintain consistent powder flow and stability.

Pharmaceutical Intermediates and Agrochemical Synthesis Where Teratogenicity Risk Must Be Minimized

Ethylurea is non‑teratogenic in rodent models, in contrast to dimethyl‑ and tetramethyl‑ureas which produce fetal malformations [1]. In synthetic routes where residual intermediates or by‑products may carry through, selecting ethylurea over a methylated urea reduces developmental toxicity concerns for both worker safety and environmental impact.

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